molecular formula C14H13NO2 B2711275 N-benzyl-4-hydroxybenzamide CAS No. 33901-20-1

N-benzyl-4-hydroxybenzamide

Cat. No.: B2711275
CAS No.: 33901-20-1
M. Wt: 227.263
InChI Key: FVQDRWUYZFPHLU-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxybenzamide: is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a benzyl group and the benzene ring is substituted with a hydroxyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Schotten-Baumann Reaction: One common method for synthesizing N-benzyl-4-hydroxybenzamide involves the Schotten-Baumann reaction. This reaction typically involves the acylation of 4-hydroxybenzoic acid with benzylamine in the presence of a base such as sodium hydroxide.

    Alternative Methods: Another method involves the use of 4-hydroxybenzoyl chloride, which is prepared from 4-hydroxybenzoic acid using thionyl chloride or oxalyl chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-4-hydroxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.

    Reduction: The compound can be reduced to form N-benzyl-4-aminobenzamide.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ether or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: N-benzyl-4-aminobenzamide.

    Substitution: Various ether or ester derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-benzyl-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has been studied for its potential biological activities, including antioxidant, thrombin-inhibitory, and anticancer properties . Its derivatives have shown promise in inhibiting thrombin, which could be useful in the treatment of thrombotic diseases.

Industry: In the material science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for various chemical modifications, making it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxybenzamide and its derivatives involves interactions with specific molecular targets. For example, its thrombin-inhibitory activity is attributed to its ability to bind to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin . The antioxidant activity is likely due to the presence of the hydroxyl group, which can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison:

  • N-ethyl-3-hydroxybenzamide: This compound has an ethyl group instead of a benzyl group and a hydroxyl group at the meta position. It may exhibit different reactivity and biological activity due to these structural differences.
  • N-(2,6-diethylphenyl)-4-hydroxybenzamide: The presence of two ethyl groups on the phenyl ring can influence the compound’s steric and electronic properties, potentially altering its reactivity and biological activity.
  • N-(2-chlorophenyl)-4-hydroxybenzamide: The chloro substituent can affect the compound’s polarity and reactivity, making it distinct from N-benzyl-4-hydroxybenzamide.

This compound stands out due to its unique combination of a benzyl group and a para-hydroxyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-8-6-12(7-9-13)14(17)15-10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQDRWUYZFPHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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